2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring, which is a heterocyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The chloroethyl group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The formation of the benzoxazine ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired ring structure is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the final product. These processes are typically optimized for efficiency and yield, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloroethyl ethyl ether: A related compound with similar chloroethyl functionality.
Bis(2-chloroethyl) ether: Another compound with two chloroethyl groups, used in different industrial applications.
Mechlorethamine: A nitrogen mustard compound with similar alkylating properties, used in chemotherapy.
Uniqueness
2-(2-chloroethyl)-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of a benzoxazine ring, nitro group, and chloroethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(2-chloroethyl)-7-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c11-4-3-8-10(14)12-7-2-1-6(13(15)16)5-9(7)17-8/h1-2,5,8H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNADNVQCJBOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(C(=O)N2)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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